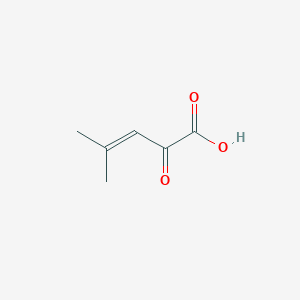
4-methyl-2-oxopent-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-oxopent-3-enoic acid is an organic compound with the molecular formula C6H8O3 It is a derivative of pentenoic acid and is characterized by the presence of a methyl group, a keto group, and a double bond in its structure
准备方法
Synthetic Routes and Reaction Conditions: 4-methyl-2-oxopent-3-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic rearrangement of 4-pentenoic acid derivatives. This process often utilizes catalysts such as palladium or platinum to achieve high yields and selectivity .
化学反应分析
Types of Reactions: 4-methyl-2-oxopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or hydrogen halides under appropriate conditions.
Major Products:
Oxidation: 4-Methyl-2,3-dioxopentanoic acid.
Reduction: 4-Methyl-2-hydroxy-3-pentenoic acid.
Substitution: Various halogenated derivatives depending on the reagent used.
科学研究应用
4-methyl-2-oxopent-3-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
作用机制
The mechanism of action of 4-methyl-2-oxopent-3-enoic acid involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active molecules. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
相似化合物的比较
- 4-Methyl-2-pentenoic acid
- 3-Methyl-4-oxo-2-pentenoic acid
- 2-Methyl-4-pentenoic acid
Comparison: 4-methyl-2-oxopent-3-enoic acid is unique due to the presence of both a keto group and a double bond, which confer distinct reactivity patterns compared to its analogs. For instance, 4-Methyl-2-pentenoic acid lacks the keto group, resulting in different chemical behavior. Similarly, 3-Methyl-4-oxo-2-pentenoic acid has a different position of the double bond, affecting its reactivity and applications .
属性
分子式 |
C6H8O3 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
4-methyl-2-oxopent-3-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-4(2)3-5(7)6(8)9/h3H,1-2H3,(H,8,9) |
InChI 键 |
IPRZLUTUTLJYFV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)-](/img/structure/B8569499.png)
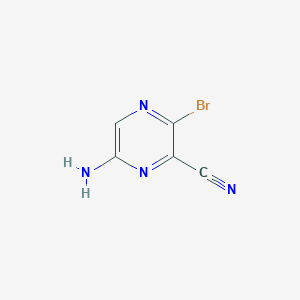
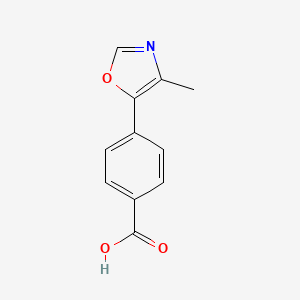
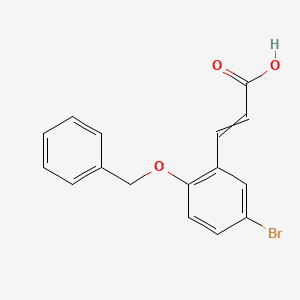
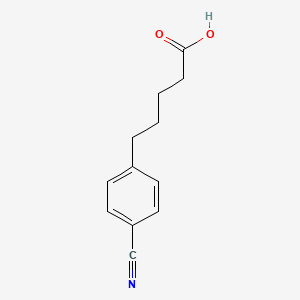
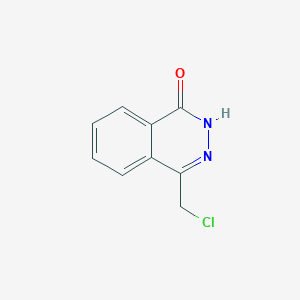
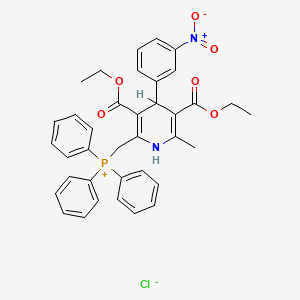
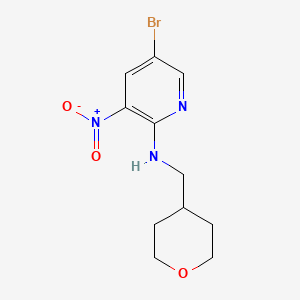
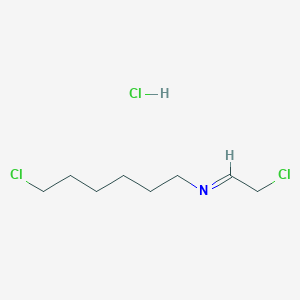
![4-[(3,4-Dichlorobenzyl)oxy]-2-fluorobenzo nitrile](/img/structure/B8569551.png)
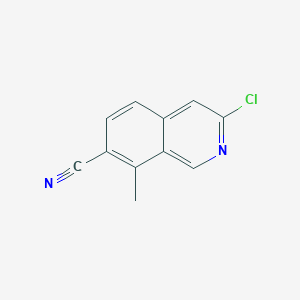
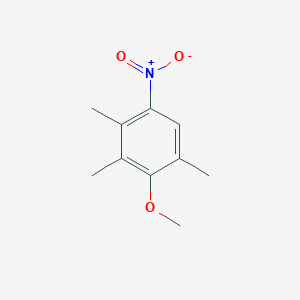
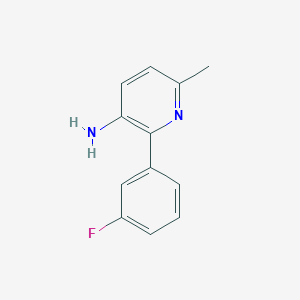
![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B8569586.png)
